molecular formula C12H10FN5 B2661648 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1272886-38-0

1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2661648
CAS No.: 1272886-38-0
M. Wt: 243.245
InChI Key: JEVXRSGJUHRCBV-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with a pyrazolo[3,4-d]pyrimidine precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The fluorophenyl group enhances the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a promising candidate for further development as a therapeutic agent, particularly in the field of cancer research .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)6-18-12-10(5-17-18)11(14)15-7-16-12/h1-5,7H,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVXRSGJUHRCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272886-38-0
Record name 1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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